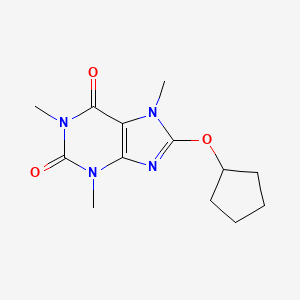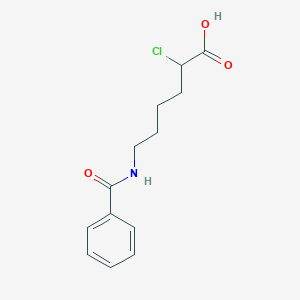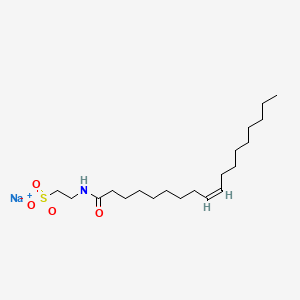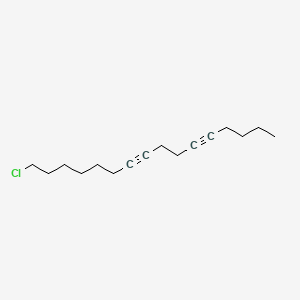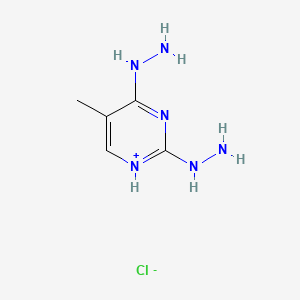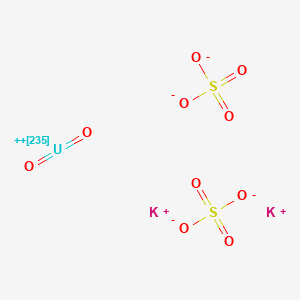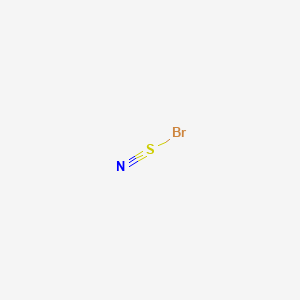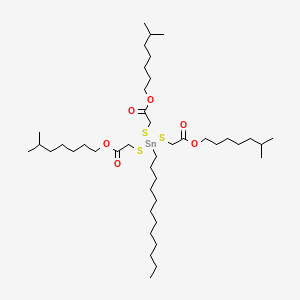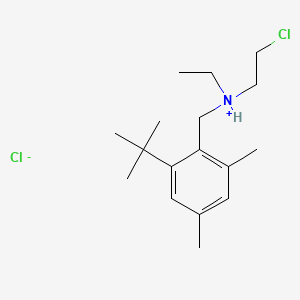
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually facilitated by heating and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different substituents.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can be used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
The compound may have applications in biological research, particularly in studies involving cell membranes and ion transport due to its quaternary ammonium structure.
Medicine
In medicine, quaternary ammonium compounds are often explored for their antimicrobial properties. This compound could potentially be investigated for similar uses.
Industry
Industrially, the compound might be used in the formulation of disinfectants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction.
Uniqueness
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is unique due to its specific structural features, such as the presence of tert-butyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
66903-07-9 |
|---|---|
Molecular Formula |
C17H29Cl2N |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C17H28ClN.ClH/c1-7-19(9-8-18)12-15-14(3)10-13(2)11-16(15)17(4,5)6;/h10-11H,7-9,12H2,1-6H3;1H |
InChI Key |
XBYUPQOADDKLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)CC1=C(C=C(C=C1C(C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
